molecular formula C12H17F2N B13268445 1-(2,6-Difluorophenyl)hexan-1-amine

1-(2,6-Difluorophenyl)hexan-1-amine

Cat. No.: B13268445
M. Wt: 213.27 g/mol
InChI Key: MOLVVRLRCJMUBM-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)hexan-1-amine is a fluorinated aromatic amine with a hexyl chain directly bonded to a 2,6-difluorophenyl group. Its molecular formula is C₁₂H₁₅F₂N, with a calculated molecular weight of 211.25 g/mol.

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

1-(2,6-difluorophenyl)hexan-1-amine

InChI

InChI=1S/C12H17F2N/c1-2-3-4-8-11(15)12-9(13)6-5-7-10(12)14/h5-7,11H,2-4,8,15H2,1H3

InChI Key

MOLVVRLRCJMUBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=C(C=CC=C1F)F)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)hexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzene and hexylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction.

    Industrial Production: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of functionalized derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)hexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)hexan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 1-(2,6-Difluorophenyl)hexan-1-amine and related compounds.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stability/Reactivity Insights References
1-(2,6-Difluorophenyl)hexan-1-amine C₁₂H₁₅F₂N 211.25 (calculated) Hexyl chain, 2,6-difluorophenyl, -NH₂ High lipophilicity; stability under study
1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine (hydrochloride) C₁₃H₁₆F₂N·HCl 261.74 Cyclohexane ring, benzyl-2,6-difluoro Salt form enhances solubility; stable crystalline structure
1-(2,6-Difluorophenyl)cyclopentan-1-amine C₁₁H₁₂F₂N 196.21 (calculated) Cyclopentane ring, 2,6-difluorophenyl Increased ring strain; potential metabolic instability
6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexan-1-amine C₁₆H₂₅Cl₂NO₂ 342.28 (observed m/z 320) Ether linkage, 2,6-dichlorobenzyl Degrades under acidic/basic conditions; fragments at m/z 320
(2-Ethylhexyl)[1-(2-fluorophenyl)ethyl]amine C₁₆H₂₆FN 251.38 Branched ethylhexyl, mono-fluoro Lower polarity; altered electronic effects vs. di-fluoro

Structural and Electronic Effects

  • Fluorine Substitution: The 2,6-difluorophenyl group in the target compound enhances electron-withdrawing effects compared to mono-fluoro analogs (e.g., (2-Ethylhexyl)[1-(2-fluorophenyl)ethyl]amine), improving metabolic stability and resistance to oxidative degradation . Chlorine substitution (e.g., in 6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexan-1-amine) increases molecular weight and alters degradation pathways, as seen in stress studies .
  • Chain and Ring Modifications: Hexyl vs. Cycloalkane Chains: The linear hexyl chain in the target compound confers higher lipophilicity than cyclohexane or cyclopentane derivatives, impacting membrane permeability and bioavailability . Cyclopentane vs.

Stability and Degradation

  • The ether-linked dichlorobenzyl compound (m/z 320) undergoes hydrolysis under acidic/basic conditions, releasing fragments like hexan-1-amine and benzyl derivatives . In contrast, the target compound’s direct C-N bond and fluorine substituents may resist similar degradation.
  • Rufinamide analogs (e.g., 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) demonstrate clinical stability in neurological applications, suggesting that the 2,6-difluorophenyl motif is pharmacologically robust .

Biological Activity

1-(2,6-Difluorophenyl)hexan-1-amine is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. Its chemical formula is C₉H₁₂F₂N, characterized by a hexane backbone with an amine group and a difluorophenyl substituent. The presence of fluorine atoms is known to enhance lipophilicity and biological activity, making this compound a subject of various pharmacological studies.

Biological Activity Overview

The biological activity of 1-(2,6-difluorophenyl)hexan-1-amine is significant due to its interactions with various biological targets. Similar compounds have demonstrated a range of pharmacological effects, including:

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 1-(2,6-difluorophenyl)hexan-1-amine, it is beneficial to compare it with structurally related compounds:

Compound NameStructure DescriptionUnique Feature
1-(4-Fluorophenyl)hexan-1-amineContains a fluorobenzene groupLess lipophilic than its difluoro counterpart
2-(2,6-Difluorophenyl)ethanamineShorter carbon chainMay exhibit different biological properties
3-(2,5-Difluorophenyl)propan-1-amineDifferent position of fluorine atomsPotentially different receptor interactions
4-(Trifluoromethyl)phenethylamineContains a trifluoromethyl groupIncreased electron-withdrawing effect

This table illustrates how variations in substituents and chain length influence biological activity and chemical properties.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 1-(2,6-difluorophenyl)hexan-1-amine:

  • Antiviral Efficacy : A study on fluorinated compounds indicated that those with difluoro substitutions exhibited significantly enhanced antiviral activity against HIV variants. For example, compounds with similar difluoro substitutions displayed IC50 values in the low nanomolar range against resistant HIV strains .
  • Anticancer Mechanisms : Research on phenylethynyl-substituted heterocycles revealed their ability to inhibit cyclin D1 and promote p21 expression in colorectal cancer cells. These findings suggest that similar mechanisms might be applicable to 1-(2,6-difluorophenyl)hexan-1-amine due to its structural features .
  • Structure-Activity Relationship (SAR) : A comprehensive study analyzed various derivatives of difluorobenzene compounds and their interactions with HIV protease. The results highlighted that modifications at specific positions could lead to significant changes in inhibitory potency and selectivity .

Q & A

Q. Methodological Guidance

  • NMR spectroscopy : 19F^{19}\text{F} NMR is essential to confirm the positions of fluorine atoms and rule out regioisomeric impurities .
  • Mass spectrometry (HRMS) : Resolve discrepancies in molecular weight caused by isotopic patterns of fluorine (e.g., 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} interference in related compounds) .
  • X-ray crystallography : Use single-crystal analysis to resolve stereochemical ambiguities, especially if chiral centers are introduced during synthesis .

How do solvent and pH conditions affect the stability of 1-(2,6-Difluorophenyl)hexan-1-amine in storage?

Q. Basic Research Focus

  • Solvent selection : Store in anhydrous DCM or THF to prevent hydrolysis of the amine group. Aqueous solutions should be buffered at pH 6–7 to avoid protonation-induced degradation .
  • Light sensitivity : Fluorinated aromatics are prone to photodegradation; use amber vials and inert atmospheres (N2_2 or Ar) .
  • Accelerated stability studies : Monitor decomposition via HPLC at 40°C/75% RH over 4 weeks to simulate long-term storage .

What computational strategies predict the metabolic pathways of 1-(2,6-Difluorophenyl)hexan-1-amine?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Model CYP450-mediated oxidation sites on the hexyl chain or aromatic ring. Fluorine’s electron-withdrawing effect may direct metabolism toward the alkyl chain .
  • ADMET prediction tools : Use SwissADME or ADMETlab to estimate bioavailability, highlighting potential for hepatic glucuronidation or renal excretion .
  • Molecular docking : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to identify likely metabolites .

How can researchers mitigate hazards during large-scale synthesis of 1-(2,6-Difluorophenyl)hexan-1-amine?

Q. Safety and Scaling Considerations

  • Toxic byproducts : Fluorinated amines may generate HF under acidic conditions; use Teflon-lined reactors and scrubbers .
  • Ventilation : Install fume hoods with HEPA filters to capture volatile intermediates (e.g., nitriles or aldehydes) .
  • Waste management : Neutralize aqueous waste with calcium carbonate before disposal to precipitate fluoride ions .

What are the challenges in achieving enantiomeric purity for 1-(2,6-Difluorophenyl)hexan-1-amine, and how can they be addressed?

Q. Advanced Synthesis Focus

  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. For preparative scales, consider kinetic resolution with enzymes like lipases .
  • Asymmetric synthesis : Employ Evans oxazolidinones or Ellman sulfinamides to induce stereochemistry during C–N bond formation .
  • Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

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